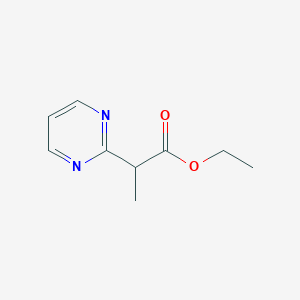

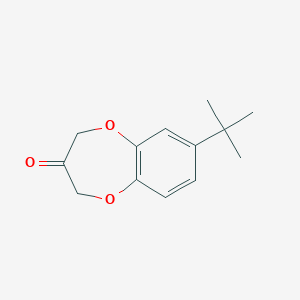

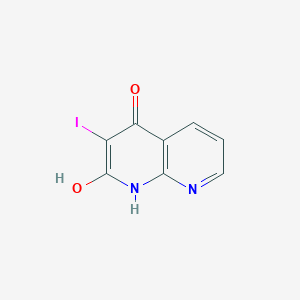

Benzyl 3-cyanopyrrolidine-1-carboxylate

概要

説明

Benzyl 3-cyanopyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its relevance in the synthesis of biologically active compounds. It serves as a key chiral building block and demonstrates the importance of stereoselective synthesis in developing compounds with desired chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves several strategies, including diastereoselective conjugate additions and stereospecific, regioselective chemical transformations. For instance, asymmetric syntheses have been successfully applied to the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids, achieving high diastereomeric and enantiomeric excesses (Bunnage et al., 2004). Additionally, a practical and efficient synthesis approach utilizing aziridinium ion intermediates has been established for benzylpyrrolidine carboxylic acids, demonstrating high overall yield and process efficiency (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-cyanopyrrolidine-1-carboxylate and its derivatives is characterized by the presence of the pyrrolidine ring, a key structural motif in medicinal chemistry. The structure-activity relationships surrounding the pyrrolidine ring are crucial for the biological activity of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate these structures and understand their conformational preferences and electronic properties.

Chemical Reactions and Properties

Benzyl 3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including nucleophilic attacks, cycloadditions, and transformations into different functional groups. These reactions are pivotal for the extension of the pyrrolidine framework and the introduction of pharmacophore elements in drug discovery processes.

Physical Properties Analysis

The physical properties of benzyl 3-cyanopyrrolidine-1-carboxylate, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in different phases of drug formulation and delivery.

Chemical Properties Analysis

Chemically, benzyl 3-cyanopyrrolidine-1-carboxylate exhibits stability under various conditions and reacts with a range of reagents to form new bonds. Its reactivity is a critical factor in synthetic strategies aimed at constructing complex molecules for pharmaceutical applications.

For further details on these topics, the following references provide comprehensive insights into the synthesis, structure, and properties of benzyl 3-cyanopyrrolidine-1-carboxylate and related compounds: (Bunnage et al., 2004), (Ohigashi et al., 2010).

科学的研究の応用

Efficient Synthesis of Chiral Compounds

A practical and efficient synthesis process for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for synthesizing biologically active compounds, was developed. This process utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, achieving an 84% overall yield from (R)-styrene oxide. The process was demonstrated at pilot scale with significant output, showcasing its potential for large-scale applications in pharmaceutical synthesis and other areas requiring chiral compounds (Ohigashi, Kikuchi, & Goto, 2010).

Cyanide Trapping of Metabolic Intermediates

The metabolism of 1-benzylpyrrolidine was studied, leading to the characterization of various cyano adducts. These adducts, formed by the nucleophilic attack of cyanide ion on metabolically generated iminium species, offer insights into the metabolic pathways and potential toxicological profiles of related compounds. Such studies are crucial for understanding the metabolic fate of pharmaceuticals and designing safer and more effective drugs (Ho & Castagnoli, 1980).

Photocarboxylation of Benzylic C–H Bonds

A novel, metal-free method for the carboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids was developed. This method uses visible light and is significant for synthesizing various drugs, offering a more sustainable approach to incorporating carboxylic acid functionalities into organic molecules (Meng et al., 2019).

Synthesis of Pyrrolidine Derivatives

Microwave-assisted synthesis was employed to develop 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, showcasing a high-yield and efficient method for producing pyrrolidine derivatives. These compounds, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide, demonstrated potent antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety and Hazards

特性

IUPAC Name |

benzyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597776 | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188846-99-3 | |

| Record name | Phenylmethyl 3-cyano-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188846-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)